molecular formula C23H20N2OS2 B8688879 4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-(4-methylsulfinylphenyl)-1,3-thiazole CAS No. 365429-96-5

4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-(4-methylsulfinylphenyl)-1,3-thiazole

Cat. No.: B8688879
CAS No.: 365429-96-5
M. Wt: 404.6 g/mol
InChI Key: UCPSQOUWQZVUSL-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-(4-methylsulfinylphenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C23H20N2OS2 and its molecular weight is 404.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

365429-96-5

Molecular Formula

C23H20N2OS2

Molecular Weight

404.6 g/mol

IUPAC Name

4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-2-(4-methylsulfinylphenyl)-1,3-thiazole

InChI

InChI=1S/C23H20N2OS2/c1-15-5-4-6-18(13-15)21-22(19-11-12-24-16(2)14-19)27-23(25-21)17-7-9-20(10-8-17)28(3)26/h4-14H,1-3H3

InChI Key

UCPSQOUWQZVUSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)C)C4=CC(=NC=C4)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-2-[4-(methylthio)phenyl]-1,3-thiazole (0.55 g, 1.4 mmol) in acetic acid (15 mL) was added a solution of potassium persulfate (0.43 g, 1.6 mmol) in water (8 mL), and the mixture was stirred for 14 hours at room temperature. An aqueous sodium hydrogen carbonate solution was poured into the reaction mixture, and extracted with ethyl acetate. The extracts were washed with water, dried, then, the solvent was distilled off. The residue was purified by column chromatography (filler: Chromatorex NH DM1020 (trade name, manufactured by Fuji Silysia Chemical Ltd.), hexane-ethyl acetate=1:4), and recrystallized from ethyl acetate-hexane to obtain a title compound (0.15 g, yield 26%).
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
26%

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